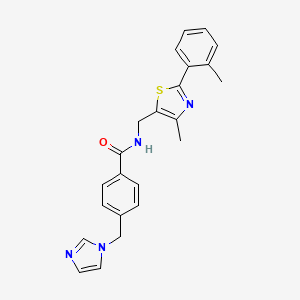

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamides and is used as a tool molecule for various biological studies.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide serves as a fundamental component in the synthesis of various polyamides with unique properties. Hsiao et al. (2000) explored the synthesis of ortho-linked polyamides with ether linkages, finding these materials exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating potential applications in high-performance materials and coatings Synthesis and properties of ortho-linked polyamides.

Asymmetric Synthesis and Catalysis

The compound plays a role in asymmetric synthesis and catalysis. Imamoto et al. (2012) presented the synthesis of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating its utility in producing chiral pharmaceutical ingredients. This highlights its importance in the development of new catalytic processes for the pharmaceutical industry Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups.

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, tert-butyl phenylazocarboxylates, derivatives related to this compound, have been utilized as versatile building blocks. Jasch et al. (2012) demonstrated their application in nucleophilic substitutions and radical reactions, opening avenues for synthetic organic chemistry innovations Nucleophilic substitutions and radical reactions of phenylazocarboxylates.

Drug Synthesis and Pharmaceuticals

Patil and Luzzio (2017) explored the use of a similar derivative, tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, for the synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives through click chemistry. This methodology points to the compound's potential in the synthesis of novel pharmaceuticals and bioactive molecules Unnatural Amino Acid Derivatives through Click Chemistry.

Propiedades

IUPAC Name |

4-tert-butyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTLGUIPXLIQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2886483.png)

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)

![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

methanone](/img/structure/B2886498.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)